![molecular formula C15H17F4N B13615470 3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13615470.png)
3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane is a complex organic compound with the molecular formula C15H17F4N. This compound features a bicyclic structure with fluorine atoms and a benzyl group, making it a unique and interesting subject for chemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane can be achieved through various methods. One effective approach involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in Michael reactions, leading to the formation of substituted bicyclic compounds .
Common Reagents and Conditions
Common reagents used in these reactions include α,β-unsaturated carbonyl compounds, which facilitate the Michael addition. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid .
Major Products Formed
The major products formed from these reactions are substituted bicyclic compounds, such as 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .
Wissenschaftliche Forschungsanwendungen
3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane has several scientific research applications:
Wirkmechanismus
The mechanism by which 3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to engage in specific interactions with enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane
- 9-Azabicyclo[3.3.1]nonane N-oxyl
- 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates
Uniqueness
What sets 3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane apart from similar compounds is its combination of a benzyl group and multiple fluorine atoms. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C15H17F4N |
|---|---|
Molekulargewicht |
287.30 g/mol |
IUPAC-Name |
3-benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C15H17F4N/c16-14(17)6-12-9-20(8-11-4-2-1-3-5-11)10-13(7-14)15(12,18)19/h1-5,12-13H,6-10H2 |
InChI-Schlüssel |
SNZKHAIRCPZMHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CN(CC(C2(F)F)CC1(F)F)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


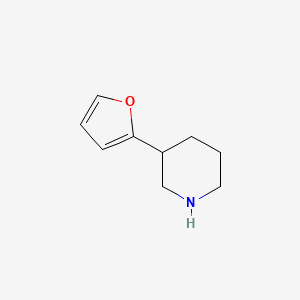
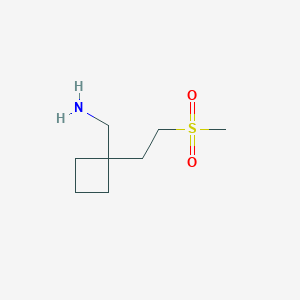
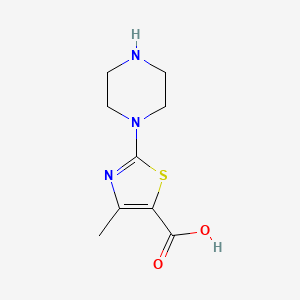
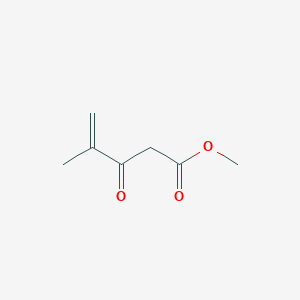
![2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13615424.png)
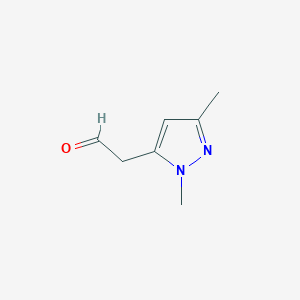



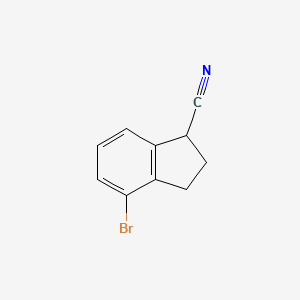



![2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-oxolan-2-yl]propanoic acid](/img/structure/B13615496.png)
